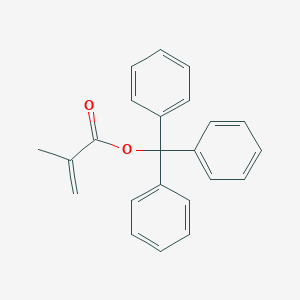
三苯甲基甲基丙烯酸酯
描述
Triphenylmethyl methacrylate (TrMA) is a unique monomer . It forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .
Synthesis Analysis
Triphenylmethyl methacrylates having alkoxy groups, or mesogenic groups with alkyleneoxy spacer, as p-substituents of one of the phenyl groups were synthesized . Although the monomers and polymers were considerably unstable against hydrolysis, polymers could be obtained by radical polymerization by careful handling of the compounds .Molecular Structure Analysis
Triphenylmethyl methacrylate (TrMA) forms an isotactic polymer, PTrMA, even by a radical process . This unusual feature of TrMA had been considered to be due to the helical conformation of the polymer chain induced by the steric repulsion of the bulky triphenylmethyl .Chemical Reactions Analysis
The triphenylmethyl (trityl) radical is a valuable CCR reagent due to its kinetic persistence, spectroscopic addressability, and relatively high thermodynamic stability (for a CCR) . The unsubstituted trityl radical (Ph3C•) was first isolated by Gomberg in 1900 and exists as an equilibrium in solution between the free radical and the quinoid dimer .Physical And Chemical Properties Analysis
Triphenylmethyl methacrylate (TrMA) is a unique monomer that forms an isotactic polymer, PTrMA, even by a radical process . The thermal conductivity, dielectric, and electrical properties of the PMMA/HA blend and PMMA/HA/Gnp composites were investigated .科学研究应用
色谱应用
- 高效液相色谱中的手性固定相:TrMA 衍生物已被用作手性固定相,用于高效液相色谱(HPLC)中的对映异构体分离,证明了对各种化合物的有效分离 (Okamoto 等人,1985 年).
聚合和聚合物性质
- 不对称聚合和聚合物特性:TrMA 已用于不对称聚合,从而产生光学活性、全同立构聚合物。这些聚合物表现出不同的圆二色性(CD)光谱,表明构象性质各异 (Okamoto 等人,1992 年).
- 聚合中传播自由基的研究:TrMA 聚合的 ESR 研究揭示了传播自由基构象的见解,有助于更好地理解聚合力学 (Kamachi 等人,1981 年).
化学结构和分子分析
- 分子结构测定:X 射线衍射已被用来确定 TrMA 的分子结构,从而深入了解其构象方面 (Kageyama 等人,1985 年).
光学和材料科学中的应用
- 光学拆分和手性识别:基于 TrMA 的聚合物在光学拆分和手性识别中显示出有效性,这是色谱手性固定相开发中的一个关键方面 (Antus 等人,1992 年).
- 螺旋构象的稳定性:对光学活性 TrMA 聚合物中螺旋构象稳定性的研究提供了对这些聚合物在各种条件下的行为的见解,影响了它们在材料科学中的应用 (Hosoda 等人,1993 年).
新应用和广谱研究
- 双功能三苯甲基:TrMA 衍生物作为三苯甲基的一部分,在生物偶联、质谱和光学等不同领域发现了新的应用,展示了这些化合物的多功能性 (Shchepinov 和 Korshun,2003 年).
未来方向
The optically active poly(TrMA) is useful for resolving various racemic compounds as a chiral stationary phase for high-performance liquid chromatography (HPLC), particularly when it is adsorbed on macroporous silica gel . The chiral stationary phase can resolve many racemic compounds including hydrocarbons, esters, amides, alcohols, and so on, most of which are difficult to be resolved by other methods .
属性
IUPAC Name |
trityl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDYMGQGCNETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27497-74-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80505366 | |
| Record name | Triphenylmethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethyl methacrylate | |
CAS RN |
19302-93-3 | |
| Record name | Triphenylmethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19302-93-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



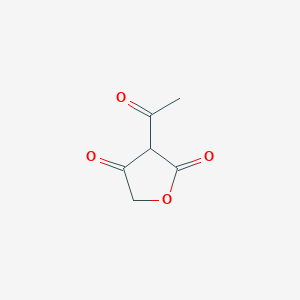



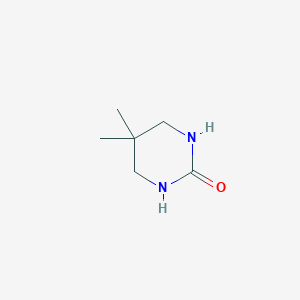



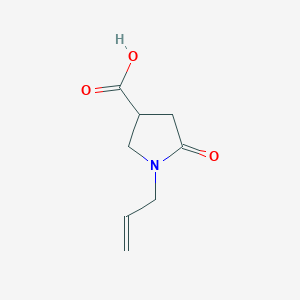
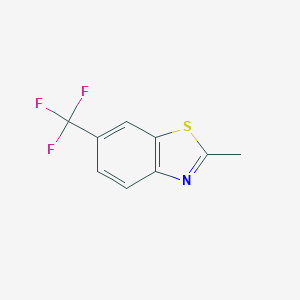
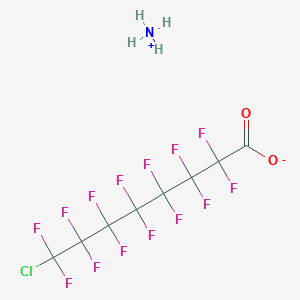
![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)